Hexane-2,3,5-triol

Description

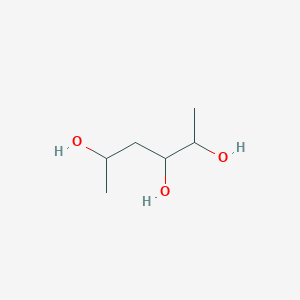

Hexane-1,3,5-triol (C₆H₁₄O₃) is a polyhydric alcohol with hydroxyl groups at positions 1, 3, and 5 of its six-carbon chain. Key physicochemical properties include:

- Molecular weight: 134.175 g/mol

- Monoisotopic mass: 134.094294 g/mol

- ChemSpider ID: 99610

- Stereochemistry: No defined stereocenters, making it a symmetrical molecule .

This compound is primarily used as a chemical intermediate in organic synthesis and may participate in metabolic studies due to its structural simplicity.

Properties

CAS No. |

93972-92-0 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

hexane-2,3,5-triol |

InChI |

InChI=1S/C6H14O3/c1-4(7)3-6(9)5(2)8/h4-9H,3H2,1-2H3 |

InChI Key |

PUXPSUBLYDOJNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C(C)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexane-2,3,5-triol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-hydroxyadipaldehyde, which is produced by the acid hydrolysis of acrolein dimer in dilute aqueous solution . Another method includes the hydrogenation of hydroxymethylfurfural, a platform chemical derived from renewable raw materials such as pentoses and hexoses .

Industrial Production Methods: For industrial production, the reaction is typically carried out in acidic alcoholic solutions. The solvent alcohol adds to the activated double bond to form 2-formyl-6-alkoxytetrahydropyran, which then reacts with the formyl group to form the corresponding hemiacetal. Water is added to hydrolyze the acetal groups, and Raney nickel is used as a hydrogenation catalyst. The hydrogenation is completed under 20 atm hydrogen at 140°C, yielding pure this compound with a high yield .

Chemical Reactions Analysis

Types of Reactions: Hexane-2,3,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like Raney nickel or palladium on carbon.

Substitution: Substitution reactions can occur with halogenating agents, converting hydroxyl groups into halides.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alkanes or partially reduced alcohols.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Hexane-2,3,5-triol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.

Mechanism of Action

Hexane-2,3,5-triol can be compared with other similar compounds such as glycerol (1,2,3-propanetriol) and 1,2,6-hexanetriol. While glycerol is widely used in pharmaceuticals and cosmetics due to its moisturizing properties, this compound offers higher thermal stability and lower hygroscopicity, making it more suitable for industrial applications . Additionally, this compound’s unique structure allows for specific enzyme inhibition, which is not observed with glycerol or 1,2,6-hexanetriol .

Comparison with Similar Compounds

Structural Isomers

Hexane-1,3,5-triol has several structural isomers, differing in hydroxyl group positions:

Key Findings :

Steroidal Triols

Steroidal triols, such as cholestane and ergostane derivatives, share functional similarities but differ in backbone complexity:

Key Findings :

Amino-Functionalized Derivatives

Key Findings :

- Amino groups introduce basicity, altering solubility and enabling interactions with biological receptors.

Enzymatic and Metabolic Behavior

- Oxidation by 3-HSD : Hexane-1,3,5-triol analogues (e.g., cholestane triols) are oxidized to 3-keto-4-ene metabolites by mycobacterial 3β-hydroxysteroid dehydrogenase (3-HSD), similar to cholesterol .

- Epoxide Hydrolase Specificity : Human and mouse epoxide hydrolases hydrolyze epoxyalcohols to specific triol isomers, highlighting stereochemical selectivity absent in Hexane-1,3,5-triol .

Solvent Interactions

- Antioxidant Activity : Branched-chain acylserotonins in hexane show higher antioxidant activity than linear analogues, suggesting solvent polarity influences triol reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.